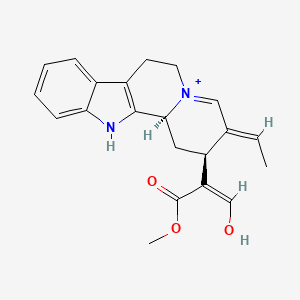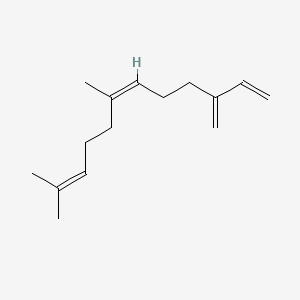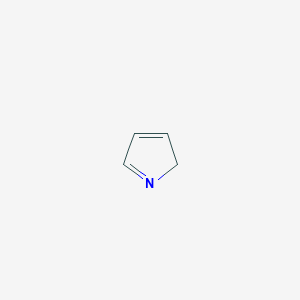
2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-pyrrole is that one of the three tautomers of pyrrole which has the double bonds at positions 1 and 3. It is a tautomer of a 3H-pyrrole and a 1H-pyrrole.
Applications De Recherche Scientifique
Photoreaction Studies
Research into the photoreaction between imine-substituted Fischer carbene complexes and alkynes has shown that 2H-pyrrole derivatives are easily obtained as main products. These studies, combining experimental and theoretical approaches, have provided insights into the reaction pathway and the control of regiochemistry in producing 2H-pyrrole derivatives (Campos, Sampedro, & Rodríguez, 2003).
Synthesis of Polysubstituted 2H-Pyrroles
A highly efficient synthesis method for chiral polysubstituted 2H-pyrrole derivatives has been developed using a Pd-catalyzed intermolecular asymmetric allylic dearomatization reaction. This process achieves high enantioselectivity and regioselectivity, leading to products with a chiral quaternary carbon center (Zhuo, Zhou, & You, 2014).
High-Nuclearity Transition-Metal Cluster Chemistry
2-pyrrolyloximes, related to 2H-pyrrole, have been used in high-nuclearity transition-metal cluster chemistry, leading to the creation of novel Fe(III) cagelike clusters. These clusters, which bear the anion of pyrrole-2-carboxaldehyde oxime, showcase the versatility of 2H-pyrrole derivatives in inorganic chemistry (Koumousi et al., 2013).
Catalysis and Synthesis
2H-pyrroles have been synthesized via various catalytic processes. For instance, transition metal-catalyzed addition reactions have been employed to produce 2H-pyrroles from 3-Phenyl-2H-azirines and alkyl acetylene carboxylates (Inada & Hefmgartner, 1982). Additionally, rhodium-catalyzed reactions have been used to create 2H-pyrrol-2-imines, which are structurally significant in biologically active compounds (Wang, Li, Zhao, & Zhang, 2019).
Biosynthesis and Chemical Studies
Biosynthetic studies have focused on 2H-pyrroles, examining their synthesis, chemistry, and rearrangements. This includes investigations into their role in the biosynthesis of porphyrins and related macrocycles, which are essential in biological systems (Battersby et al., 1987).
Electrochemical Studies
Electrochemical studies on 2H-pyrroles, such as the electrochemical oxidation of certain pyrrole derivatives, have revealed insights into their oxidative oligomerization and polymerization. These findings have implications for the development of advanced materials (Hansen et al., 2005).
Propriétés
Numéro CAS |
287-97-8 |
|---|---|
Nom du produit |
2H-pyrrole |
Formule moléculaire |
C4H5N |
Poids moléculaire |
67.09 g/mol |
Nom IUPAC |
2H-pyrrole |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-3H,4H2 |
Clé InChI |
JZIBVTUXIVIFGC-UHFFFAOYSA-N |
SMILES |
C1C=CC=N1 |
SMILES canonique |
C1C=CC=N1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)
![(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1238230.png)
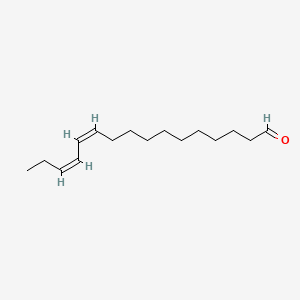
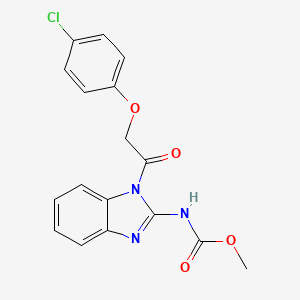
![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)
![(2R,3R,6R,7R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1238236.png)
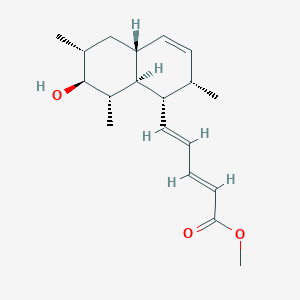
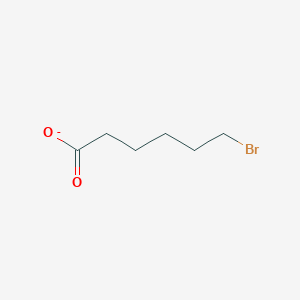
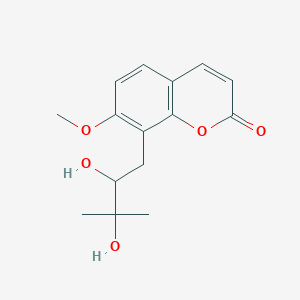
![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)
